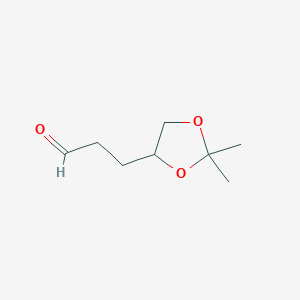

1,3-Dioxolane-4-propanal, 2,2-dimethyl-

Description

Structural Elucidation and Stereochemical Considerations in Dioxolane Systems

The definitive structure of 1,3-Dioxolane-4-propanal, 2,2-dimethyl-, and related dioxolane systems is established through a combination of spectroscopic methods. The 1,3-dioxolane (B20135) ring is conformationally flexible, though it often adopts an envelope or twisted conformation. The key stereochemical feature is the chiral center at the C4 position, which dictates the absolute configuration of the molecule, often designated as (R) or (S).

The presence of the 2,2-dimethyl group, derived from the protection of a diol with acetone (B3395972), results in characteristic signals in Nuclear Magnetic Resonance (NMR) spectroscopy. In proton NMR (¹H NMR), the two methyl groups can be either chemically equivalent or non-equivalent (diastereotopic) depending on the stereochemistry of the rest of the molecule. weebly.com For instance, if the starting diol used to form the acetal (B89532) is meso, the resulting methyl groups on the acetal will be diastereotopic and appear as two distinct singlets. weebly.com The protons on the dioxolane ring and the propanal side chain exhibit complex splitting patterns that are crucial for confirming the connectivity and relative stereochemistry.

Spectroscopic analysis is fundamental to the characterization of this scaffold.

Table 1: General Spectroscopic Data for 2,2-Dimethyl-1,3-Dioxolane (B146691) Derivatives

| Spectroscopic Technique | Characteristic Features |

|---|---|

| ¹H NMR | Signals for the two C2-methyl groups (often as singlets). chemicalbook.com Complex multiplets for the C4 and C5 ring protons and the side-chain protons. chemicalbook.com A downfield signal for the aldehyde proton (-CHO) around 9.5-10 ppm. |

| ¹³C NMR | A quaternary carbon signal for C2 (the ketal carbon) typically above 100 ppm. spectrabase.com Signals for the two C2-methyl carbons. nih.gov Signals for the ring carbons (C4, C5) and the side-chain carbons, including a downfield signal for the aldehyde carbonyl carbon. |

| Mass Spectrometry (MS) | The molecular ion peak helps confirm the molecular weight. A characteristic fragmentation pattern often involves the loss of a methyl group (M-15) from the acetonide structure. nist.gov |

| Infrared (IR) Spectroscopy | A strong C=O stretching band for the aldehyde group around 1720-1740 cm⁻¹. Strong C-O stretching bands characteristic of the acetal group. nist.gov |

Note: Exact chemical shifts and frequencies depend on the specific compound and solvent used.

Contextual Significance of 1,3-Dioxolane Derivatives as Synthetic Intermediates

1,3-Dioxolane derivatives are cornerstones of modern synthetic strategy, primarily serving two major roles: as protecting groups and as chiral building blocks. nih.gov

The 2,2-dimethyl-1,3-dioxolane moiety, also known as an acetonide or isopropylidene ketal, is one of the most common protecting groups for 1,2-diols. organic-chemistry.org This protection is achieved by reacting the diol with acetone under acidic conditions. Acetonides are valued for their stability under a wide range of reaction conditions, including basic, nucleophilic, and many oxidative and reductive environments, yet they can be readily removed under acidic aqueous conditions. wikipedia.orgorganic-chemistry.org This allows for selective manipulation of other functional groups within a multifunctional molecule. rsc.org

Beyond their role in protection, chiral 1,3-dioxolanes are powerful tools in asymmetric synthesis. When formed from enantiomerically pure diols, the dioxolane ring itself becomes a chiral scaffold that can direct the stereochemical outcome of subsequent reactions. st-andrews.ac.ukmdpi.com These structures can act as "chiral auxiliaries," which are temporarily incorporated into a substrate to induce diastereoselectivity in a reaction before being removed. sigmaaldrich.com The steric bulk and fixed conformation of the chiral dioxolane can effectively shield one face of a reactive center, forcing an incoming reagent to attack from the less hindered direction, thus creating new stereocenters with high fidelity.

Positioning of the 1,3-Dioxolane-4-propanal, 2,2-dimethyl- Scaffold within Modern Organic Synthesis

The 1,3-Dioxolane-4-propanal, 2,2-dimethyl- scaffold is a highly strategic intermediate in contemporary organic synthesis, particularly in the assembly of complex natural products. nih.gov Its utility stems from the orthogonal reactivity of its two key components: the protected diol and the aldehyde functionality.

The propanal side chain provides a reactive aldehyde group, which is a versatile handle for carbon-carbon bond formation. This allows the scaffold to be elaborated into more complex structures through a variety of fundamental organic reactions. The protected diol portion, meanwhile, serves to mask a part of the molecule and control its stereochemistry.

Table 2: Synthetic Utility of the 1,3-Dioxolane-4-propanal, 2,2-dimethyl- Scaffold

| Molecular Fragment | Functionality | Key Synthetic Transformations |

|---|---|---|

| Propanal Side Chain | Aldehyde (-CHO) | - Wittig and Horner-Wadsworth-Emmons olefination to form alkenes.- Aldol additions and related condensation reactions.- Grignard and organolithium additions to form secondary alcohols.- Reduction to a primary alcohol or oxidation to a carboxylic acid. |

| Dioxolane Ring | Acetonide (Protected Diol) | - Acts as a stereocontrolling element in adjacent reactions.- Provides steric bulk to influence facial selectivity.- Can be deprotected under acidic conditions to reveal the 1,2-diol for further functionalization. |

This bifunctional nature makes the compound an ideal building block in convergent synthetic strategies. For example, in the synthesis of polyketide natural products, which often feature long carbon chains with multiple stereocenters and oxygen functionalities, a fragment like 1,3-Dioxolane-4-propanal, 2,2-dimethyl- can be used to introduce a specific three-carbon unit with a pre-defined stereocenter at C4. rsc.org The aldehyde can be extended, and after several steps, the acetonide can be cleaved to reveal the diol, completing a segment of the natural product's backbone. This strategic use allows for the efficient and stereocontrolled construction of architecturally complex and biologically active molecules. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanal |

InChI |

InChI=1S/C8H14O3/c1-8(2)10-6-7(11-8)4-3-5-9/h5,7H,3-4,6H2,1-2H3 |

InChI Key |

HLPAUCHFDOXHSC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCC(O1)CCC=O)C |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations

Dioxolane Ring Opening and Stability Under Varied Reaction Conditions

The 1,3-dioxolane (B20135) ring, a cyclic acetal (B89532), serves as a robust protecting group for the diol functionality from which 1,3-Dioxolane-4-propanal, 2,2-dimethyl- is derived. Its stability is highly dependent on the pH of the reaction medium. Generally, the dioxolane ring is stable under neutral and basic conditions, as well as in the presence of many reducing and oxidizing agents and nucleophiles. thieme-connect.deorganic-chemistry.orgresearchgate.net This stability allows for a wide range of chemical modifications to be performed on the propanal side chain without affecting the cyclic acetal.

However, the dioxolane ring is labile towards acid. The primary mechanism for the ring-opening of 1,3-dioxolanes is acid-catalyzed hydrolysis. organic-chemistry.orgwikipedia.org This reaction is reversible and is the standard method for deprotection to regenerate the parent diol and carbonyl compound. The mechanistic pathway begins with the protonation of one of the oxygen atoms in the ring by a Brønsted or Lewis acid. gla.ac.uk This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. sci-hub.se Subsequent nucleophilic attack by water on this intermediate leads to a hemiacetal, which then breaks down to yield the original diol and carbonyl compound. gla.ac.uksci-hub.se The rate-determining step of this hydrolysis can vary from C-O bond cleavage to the attack of water on the carbocation, depending on the pH and buffer concentrations. sci-hub.senih.gov

While stable to many oxidants, the dioxolane ring can be cleaved under specific, harsh oxidative conditions. The presence of strong Lewis acids can enhance the ring's sensitivity towards strong oxidizing agents like KMnO4. organic-chemistry.org Furthermore, certain catalytic systems, such as N-hydroxyphthalimide (NHPI) combined with Co(OAc)₂, can facilitate the oxidation of 1,3-dioxolanes to their corresponding esters. organic-chemistry.org In high-temperature combustion studies, the oxidation of 1,3-dioxolane proceeds via ring-opening β-scission reactions. researchgate.net Under cationic polymerization conditions, catalysts such as rare-earth triflates can initiate ring-opening to form poly(1,3-dioxolane). rsc.org

| Reaction Condition | Stability of Dioxolane Ring | Mechanism/Outcome | References |

|---|---|---|---|

| Basic (e.g., NaOH, t-BuOK) | Stable | The ring is inert to bases and most nucleophiles. | thieme-connect.deorganic-chemistry.org |

| Acidic (Brønsted or Lewis) | Labile | Acid-catalyzed hydrolysis occurs, leading to ring-opening (deprotection). | thieme-connect.deorganic-chemistry.orgwikipedia.org |

| Mild Reductive (e.g., NaBH₄) | Stable | The ring is unaffected by hydride reagents used to reduce the aldehyde. | thieme-connect.de |

| Mild Oxidative (e.g., PCC) | Stable | The ring is generally stable to mild chromium-based oxidants. | organic-chemistry.org |

| Strong Oxidative + Lewis Acid | Labile | Cleavage of the acetal can occur. | organic-chemistry.org |

| Cationic Polymerization Catalysts | Labile | Ring-opening polymerization is initiated. | rsc.org |

Regioselectivity and Stereoselectivity in Dioxolane Transformations

Regioselectivity and stereoselectivity are critical aspects of the reactions involving the 1,3-dioxolane ring, particularly during its formation and cleavage. The synthesis of chiral 1,3-dioxolanes, such as the parent structure of 1,3-Dioxolane-4-propanal, 2,2-dimethyl-, can be achieved with high stereocontrol. The use of chiral catalysts, such as those based on rhodium(II) or nickel(II), can direct the stereochemical outcome of cycloaddition reactions to form the dioxolane ring with high enantioselectivity. nih.govorganic-chemistry.org Alternatively, if the starting materials already contain stereocenters, they can direct the formation of a specific diastereomer. mdpi.comresearchgate.net The stereospecific formation of substituted dioxolanes can also be achieved through pathways involving a 1,3-dioxolan-2-yl cation intermediate, where the stereochemistry of the starting materials dictates that of the product. mdpi.com

The ring-opening of substituted cyclic acetals can also proceed with high regioselectivity. In related 1,3-dioxane (B1201747) systems found in carbohydrates, reductive cleavage using reagents like diisobutylaluminium hydride (DIBALH) or sodium cyanoborohydride (NaBH₃CN) in the presence of a Lewis acid can selectively cleave one of the two C–O bonds. researchgate.net This selectivity is typically governed by steric and electronic factors, such as preferential cleavage at the less hindered oxygen atom or through chelation control, where the Lewis acid coordinates to specific oxygen atoms, directing the hydride attack. researchgate.net While specific studies on the regioselective opening of 1,3-Dioxolane-4-propanal, 2,2-dimethyl- are not prevalent, these established principles are applicable. The substitution at the C4 position would likely influence which C-O bond is preferentially cleaved under specific reaction conditions.

Reaction Pathways of the Propanal Functional Group (e.g., nucleophilic additions, condensations, hydride reductions, oxidations)

The propanal functional group is an aldehyde, which is characterized by a highly electrophilic carbonyl carbon. This makes it susceptible to a wide array of chemical transformations, primarily nucleophilic addition reactions. ncert.nic.inlibretexts.org The stability of the 2,2-dimethyl-1,3-dioxolane (B146691) ring under many of the conditions required for these aldehyde reactions allows for selective modification of the side chain. thieme-connect.de The reactivity of the propanal group in the target compound is expected to mirror that of its close structural analog, (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, which is known to undergo numerous canonical aldehyde reactions. chemicalbook.comsigmaaldrich.com

Nucleophilic Additions: The aldehyde readily reacts with carbon-based nucleophiles. For instance, the addition of Grignard reagents results in the formation of secondary alcohols, while the addition of the cyanide ion (from HCN) yields a cyanohydrin. ncert.nic.inbritannica.com

Condensation Reactions: As the propanal group possesses acidic α-hydrogens, it can participate in base-catalyzed condensation reactions. These include the Aldol condensation to form β-hydroxy aldehydes and the Henry (or nitroaldol) reaction, which involves condensation with a nitroalkane to produce a β-nitroalcohol. ncert.nic.insigmaaldrich.comorganic-chemistry.org The Henry reaction is a powerful C-C bond-forming method and can be rendered highly enantioselective through the use of chiral catalysts. niscpr.res.inmdpi.com

Hydride Reductions: The aldehyde is easily reduced to a primary alcohol using standard hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com

Oxidations: The propanal group can be oxidized to the corresponding carboxylic acid using a variety of oxidizing agents. Care must be taken to select mild reagents that will not affect the dioxolane ring.

Olefination Reactions: The Wittig reaction provides a versatile method to convert the aldehyde into an alkene. wikipedia.orglibretexts.org This reaction involves a triphenyl phosphonium (B103445) ylide and its mechanism proceeds through a four-membered oxaphosphetane intermediate. organic-chemistry.org The stereochemistry of the resulting alkene (E or Z) can often be controlled by the choice of a "stabilized" or "non-stabilized" ylide. organic-chemistry.org

| Reaction Type | Reagent(s) | Product Type | References |

|---|---|---|---|

| Nucleophilic Addition | R-MgBr (Grignard), then H₃O⁺ | Secondary Alcohol | britannica.com |

| Aldol Condensation | Base (e.g., NaOH), another aldehyde/ketone | β-Hydroxy Aldehyde | ncert.nic.insigmaaldrich.com |

| Henry Reaction | R-NO₂, Base | β-Nitroalcohol | sigmaaldrich.comorganic-chemistry.org |

| Hydride Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol | masterorganicchemistry.com |

| Wittig Olefination | Ph₃P=CHR (Wittig Reagent) | Alkene | wikipedia.orglibretexts.org |

| Cyanohydrin Formation | HCN, Base (catalyst) | Cyanohydrin | ncert.nic.inmedlifemastery.com |

Role of Catalysts and Reaction Environment on Mechanistic Course

Catalysts and the surrounding reaction environment play a pivotal role in dictating the mechanistic pathway, rate, and selectivity of reactions involving 1,3-Dioxolane-4-propanal, 2,2-dimethyl-. The choice of catalyst can determine whether a reaction occurs at the dioxolane ring or the propanal side chain.

Acid Catalysis: Both Brønsted acids (like p-toluenesulfonic acid) and Lewis acids (like boron trifluoride etherate, scandium triflate, or iron(III) chloride) are fundamental in the chemistry of the dioxolane ring. organic-chemistry.orgchemicalbook.com They are essential for the formation of the acetal from the parent diol and carbonyl compound, typically in an environment where water is removed to drive the equilibrium. organic-chemistry.org Conversely, in an aqueous environment, these same acids catalyze the ring-opening (hydrolysis) of the dioxolane via an oxocarbenium ion intermediate. gla.ac.uksci-hub.se

Base Catalysis: While the dioxolane ring itself is generally inert to basic conditions, the propanal group's reactivity is often mediated by bases. researchgate.net Reactions such as the Aldol and Henry condensations are classic examples of base-catalyzed processes that proceed by deprotonating the α-carbon of the aldehyde, generating a nucleophilic enolate or nitronate anion, respectively. ncert.nic.inorganic-chemistry.org

Metal Catalysis: Transition metal complexes are indispensable for achieving high selectivity and efficiency in many transformations. Ruthenium-based catalysts have been developed for the synthesis of dioxolanes from renewable resources like diols, CO₂, and H₂. researchgate.net For reactions at the aldehyde, chiral copper(I) and copper(II) complexes are widely used to catalyze asymmetric Henry reactions, yielding β-nitroalcohols with high enantioselectivity. acs.orgacs.org Rhodium and nickel catalysts can be employed to achieve stereoselective synthesis of the chiral dioxolane ring system itself. nih.govorganic-chemistry.org

The reaction environment is equally crucial. The presence or absence of water is the determining factor for dioxolane formation versus hydrolysis. organic-chemistry.org The choice of solvent can influence reaction rates and the stability of intermediates. Furthermore, some transformations, such as acetalization, can be performed under solvent-free conditions, offering a greener synthetic route. acs.org

| Catalyst Type | Example(s) | Function/Reaction Catalyzed | References |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Dioxolane formation and hydrolysis (ring-opening). | organic-chemistry.orgchemicalbook.com |

| Lewis Acid | BF₃·OEt₂, Sc(OTf)₃, FeCl₃ | Dioxolane formation, hydrolysis, and regioselective ring-opening. | researchgate.netacs.orgrsc.org |

| Base | NaOH, Et₃N | Catalysis of side-chain reactions (e.g., Aldol, Henry). | ncert.nic.inorganic-chemistry.org |

| Transition Metal (Cu) | Cu(I) or Cu(II) with chiral ligands | Asymmetric Henry reaction of the propanal group. | acs.orgacs.org |

| Transition Metal (Ru) | [Ru(triphos)(tmm)] | Synthesis of the dioxolane ring from diols. | researchgate.net |

| Transition Metal (Rh, Ni) | Chiral Rh(II) or Ni(II) complexes | Stereoselective synthesis of the dioxolane ring. | nih.govorganic-chemistry.org |

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights

High-resolution NMR spectroscopy, including both ¹H and ¹³C NMR, is a cornerstone for the structural analysis of "1,3-Dioxolane-4-propanal, 2,2-dimethyl-". The chemical shifts, coupling constants, and nuclear Overhauser effects (NOE) provide invaluable information regarding the connectivity, chemical environment of each atom, and the conformational preferences of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the dioxolane ring, the gem-dimethyl groups, and the propanal side chain. The two methyl groups at the C2 position are expected to appear as a sharp singlet, unless there is restricted rotation or a chiral center nearby causing them to be diastereotopic. The protons on the dioxolane ring (at C4 and C5) and the propanal side chain will exhibit more complex splitting patterns due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of distinct carbon environments. Key signals will include the quaternary carbon of the gem-dimethyl group, the carbons of the dioxolane ring, and the carbons of the propanal side chain, including the characteristic downfield signal for the aldehyde carbonyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,3-Dioxolane-4-propanal, 2,2-dimethyl- (based on analogous compounds)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH O | ~9.7 | ~202 |

| CH ₂-CHO | ~2.5 | ~45 |

| CH ₂-CH₂CHO | ~1.8 | ~25 |

| C4-H | ~4.2 | ~75 |

| C5-H ₂ | ~3.8-4.0 | ~65 |

| C2 | - | ~109 |

| C2-(CH ₃)₂ | ~1.4 | ~26 |

Advanced Mass Spectrometry Techniques for Structural Confirmation and Reaction Intermediates

Advanced mass spectrometry (MS) techniques, particularly those coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), are essential for confirming the molecular weight and elucidating the fragmentation pathways of "1,3-Dioxolane-4-propanal, 2,2-dimethyl-".

Electron ionization (EI) mass spectrometry is expected to produce a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of the 1,3-dioxolane (B20135) ring and the propanal side chain. Key fragmentation pathways for ethers often involve cleavage alpha to the oxygen atom. For aldehydes, characteristic losses of H (M-1) or CHO (M-29) are common. libretexts.org The presence of the dioxolane ring can lead to specific fragmentation patterns, including the loss of an acetone (B3395972) molecule or cleavage of the ring itself.

Table 2: Predicted Key Mass Spectrometry Fragments for 1,3-Dioxolane-4-propanal, 2,2-dimethyl-

| m/z | Predicted Fragment |

| [M]⁺ | Molecular Ion |

| [M-15]⁺ | Loss of a methyl group (CH₃) |

| [M-29]⁺ | Loss of the formyl group (CHO) |

| [M-43]⁺ | Loss of a propyl group or an acetyl group |

| [M-58]⁺ | Loss of an acetone molecule |

| 87 | [C₄H₇O₂]⁺ - A common fragment from the dioxolane ring |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Ring Strain Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in "1,3-Dioxolane-4-propanal, 2,2-dimethyl-" and can offer insights into the strain of the five-membered dioxolane ring.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, sharp absorption band characteristic of the aldehyde C=O stretch, typically in the region of 1720-1740 cm⁻¹. Other significant absorptions will include C-H stretching vibrations of the alkyl groups and the dioxolane ring, and C-O stretching vibrations of the acetal (B89532) group.

Raman Spectroscopy: Raman spectroscopy will provide complementary information. The C=O stretch of the aldehyde is also observable in the Raman spectrum. The symmetric breathing modes of the dioxolane ring are often Raman active and can provide information about the ring's conformation and any inherent strain. Studies on 1,3-dioxolane have shown characteristic bands for the bent conformer. researchgate.net

Table 3: Predicted Vibrational Frequencies for 1,3-Dioxolane-4-propanal, 2,2-dimethyl-

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aldehyde C-H Stretch | ~2820 and ~2720 | Weak |

| Alkyl C-H Stretch | ~2950-2850 | Strong |

| Aldehyde C=O Stretch | ~1730 | Moderate |

| C-O-C Stretch (Acetal) | ~1200-1000 | Moderate |

| Dioxolane Ring Vibrations | Various | Various |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

The presence of a substituent at the C4 position of the 1,3-dioxolane ring renders "1,3-Dioxolane-4-propanal, 2,2-dimethyl-" a chiral molecule. Chiroptical spectroscopy, specifically Electronic Circular Dichroism (ECD), is a powerful technique for determining the absolute configuration of chiral molecules in solution.

The ECD spectrum measures the differential absorption of left and right circularly polarized light by the chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of the molecule's absolute stereochemistry. By comparing the experimental ECD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of the stereocenter at C4 can be unambiguously assigned. Studies on similar chiral 1,3-dioxolane derivatives have successfully utilized ECD for stereochemical elucidation.

X-ray Crystallography for Solid-State Structural Determination (if crystalline derivatives are obtained)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While "1,3-Dioxolane-4-propanal, 2,2-dimethyl-" is likely a liquid or low-melting solid at room temperature, its crystalline derivatives, such as an oxime, hydrazone, or a product from a subsequent reaction, can be analyzed.

A successful X-ray crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and revealing the solid-state conformation of the molecule. For a chiral compound, the crystallographic data can also be used to determine the absolute configuration, often with a high degree of confidence. This technique would provide the most detailed and unambiguous structural information for a derivative of the target compound.

Computational and Theoretical Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electron density distribution, from which numerous properties can be derived. nih.gov

Detailed Research Findings: A typical investigation into the electronic structure would involve geometry optimization to find the molecule's most stable three-dimensional arrangement. Following this, properties that govern reactivity are calculated. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical stability and reactivity.

Furthermore, an analysis of the molecular electrostatic potential (MEP) map would reveal the charge distribution. For 1,3-Dioxolane-4-propanal, 2,2-dimethyl-, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the dioxolane ring and the aldehyde group, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Illustrative Data: Electronic Properties This table is a hypothetical representation of results from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) and is for illustrative purposes only.

| Property | Calculated Value | Unit | Significance |

|---|---|---|---|

| Total Energy | -575.1234 | Hartrees | Ground state energy of the optimized geometry |

| HOMO Energy | -0.245 | Hartrees | Electron-donating ability |

| LUMO Energy | -0.015 | Hartrees | Electron-accepting ability |

| HOMO-LUMO Gap | 0.230 | Hartrees | Chemical reactivity and stability |

| Dipole Moment | 2.85 | Debye | Molecular polarity and intermolecular interactions |

Conformational Analysis and Energy Landscapes using Molecular Mechanics and Density Functional Theory (DFT)

The flexibility of the propanal side chain and the puckering of the dioxolane ring mean that 1,3-Dioxolane-4-propanal, 2,2-dimethyl- can exist in multiple conformations. Conformational analysis is the process of identifying these different spatial arrangements (conformers) and determining their relative stabilities.

Detailed Research Findings: This analysis typically begins with a broad search using computationally inexpensive Molecular Mechanics (MM) force fields to generate a large number of potential conformers. The most promising low-energy conformers identified by MM are then subjected to more accurate geometry optimization and energy calculations using DFT. nih.gov This two-step approach efficiently maps the potential energy surface (PES), identifying not only the global minimum (the most stable conformer) but also other local minima that may be populated at room temperature. The results would reveal the preferred orientations of the propanal side chain relative to the dioxolane ring and the energetic barriers to rotation around the single bonds.

Illustrative Data: Relative Energies of Conformers This table presents hypothetical relative energies for different conformers, calculated at a DFT level, relative to the most stable conformer (Conf-01). This data is for illustrative purposes only.

| Conformer ID | Description of Dihedral Angle (O-C4-Cα-Cβ) | Relative Energy (ΔE) (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| Conf-01 | gauche (~60°) | 0.00 | 75.2 |

| Conf-02 | anti (~180°) | 1.15 | 13.5 |

| Conf-03 | gauche (~-60°) | 1.50 | 8.1 |

| Conf-04 | cis (~0°) | 3.50 | 3.2 |

Prediction of Spectroscopic Signatures and Validation with Experimental Data

Computational methods are widely used to predict spectroscopic data, which is invaluable for structure elucidation and the interpretation of experimental results. nih.gov For 1,3-Dioxolane-4-propanal, 2,2-dimethyl-, predicting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.

Detailed Research Findings: ¹H and ¹³C NMR chemical shifts can be calculated with good accuracy using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov Calculations are typically performed on the lowest-energy conformers, and the results are averaged based on their Boltzmann populations to provide a theoretical spectrum that can be directly compared to experimental data.

Similarly, IR vibrational frequencies can be computed from the second derivatives of the energy. The calculated frequencies and their corresponding intensities generate a theoretical IR spectrum. These predicted spectra help assign peaks in an experimental spectrum to specific molecular motions, confirming the presence of key functional groups like the aldehyde C=O stretch and the C-O stretches of the dioxolane ring.

Illustrative Data: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts This table provides a hypothetical comparison between DFT-calculated and experimental ¹³C NMR chemical shifts (in ppm). This data is for illustrative purposes only.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| C=O (propanal) | 201.5 | 202.1 | -0.6 |

| C4 (dioxolane) | 76.8 | 76.5 | +0.3 |

| C5 (dioxolane) | 66.2 | 65.9 | +0.3 |

| C2 (dioxolane) | 109.1 | 109.5 | -0.4 |

| Cα (propanal) | 45.3 | 45.0 | +0.3 |

| Cβ (propanal) | 24.7 | 25.1 | -0.4 |

| C(CH₃)₂ | 26.5 | 26.8 | -0.3 |

Reaction Pathway Modeling and Transition State Analysis

The aldehyde functional group is a key site for chemical reactions such as nucleophilic addition, oxidation, and reduction. Reaction pathway modeling uses quantum chemical methods to map the energetic profile of a proposed reaction, from reactants to products.

Illustrative Data: Calculated Energies for a Hypothetical Nucleophilic Addition This table shows hypothetical calculated energies for the reaction of the aldehyde with a generic nucleophile (Nu⁻). Energies are relative to the reactants. This data is for illustrative purposes only.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Aldehyde + Nu⁻ | 0.0 |

| Transition State (TS) | Point of bond formation | +12.5 (Activation Energy) |

| Intermediate | Tetrahedral intermediate | -8.0 |

| Products | Final alcohol product | -15.2 (Reaction Energy) |

Based on a comprehensive review of scientific literature, there is currently insufficient available data to detail the advanced applications of the specific chemical compound 1,3-Dioxolane-4-propanal, 2,2-dimethyl- in the requested areas of organic synthesis and materials science.

Extensive searches for this particular compound (CAS No. 53933-71-4) did not yield specific research findings regarding its role as a chiral building block for the stereocontrolled construction of advanced intermediates or the synthesis of highly functionalized molecules.

Similarly, no information was found concerning its use in the development of novel polymeric materials, its incorporation into monomer units for polymerization, or its application in the design of functional polymers with tailored properties. The available literature focuses on related but structurally distinct dioxolane derivatives, such as those with methanol or methanal groups at the 4-position, rather than the propanal group specified.

Therefore, it is not possible to provide a detailed, scientifically accurate article on "1,3-Dioxolane-4-propanal, 2,2-dimethyl-" strictly adhering to the requested outline due to the absence of specific research on its applications in these advanced fields.

Environmental Transformation and Degradation Mechanisms Academic Focus

Biotransformation by Microbial Communities in Defined Systems

Biotransformation by microbial communities is a significant pathway for the degradation of organic compounds in the environment. While specific studies on the biodegradation of 1,3-Dioxolane-4-propanal, 2,2-dimethyl- are limited, the degradation of its constituent functional groups—aldehyde and cyclic acetal (B89532)—by microorganisms has been documented.

Aldehyde Biodegradation:

Microorganisms possess enzymes such as aldehyde dehydrogenases that can oxidize aldehydes to their corresponding carboxylic acids. nih.gov This is a common detoxification pathway in many organisms. For the propanal side chain of the target compound, microbial oxidation would likely lead to the formation of propanoic acid. Some bacteria are also capable of oxidizing propane (B168953) to propan-1-ol and propan-2-ol, which can be further metabolized. nih.gov

Cyclic Acetal Biodegradation:

The biodegradation of cyclic ethers like 1,4-dioxane (B91453) has been studied, and some bacteria and fungi are capable of degrading these compounds, often through the action of monooxygenase enzymes that initiate the breakdown of the ring structure. nih.gov While 1,3-dioxolanes are acetals rather than ethers, the enzymatic machinery for cleaving ether linkages might also exhibit activity towards acetal bonds. For instance, some studies have investigated the biodegradation of 2-methyl-1,3-dioxolane (B1212220) in the presence of 1,4-dioxane. The biodegradation of 1,4-dioxane was inhibited by the presence of 2-methyl-1,3-dioxolane, suggesting that both compounds may be substrates for the same enzymes. nih.gov This indicates that microbial communities in environments contaminated with cyclic ethers may have the potential to degrade dioxolane structures.

Potential Microbial Biotransformation of 1,3-Dioxolane-4-propanal, 2,2-dimethyl-

| Substrate | Microbial Process | Potential Products |

|---|---|---|

| 1,3-Dioxolane-4-propanal, 2,2-dimethyl- | Oxidation of aldehyde | 1,3-Dioxolane-4-propanoic acid, 2,2-dimethyl- |

| Hydrolysis of acetal ring | Glyceraldehyde, Acetone (B3395972), Propanal |

Mechanistic Studies of Metabolite Formation During Degradation

Detailed mechanistic studies on the metabolite formation during the degradation of 1,3-Dioxolane-4-propanal, 2,2-dimethyl- are not available in the scientific literature. However, based on the known degradation pathways of its functional groups, a plausible sequence of metabolite formation can be proposed.

Abiotic Degradation Metabolites:

Under acidic aqueous conditions, the primary degradation pathway is expected to be hydrolysis. The initial step would be the cleavage of the 1,3-dioxolane (B20135) ring to yield glyceraldehyde and acetone from the protected diol portion, and propanal from the side chain.

Oxidative degradation, for instance by atmospheric hydroxyl radicals, would likely target the aldehyde group first, converting it to a carboxylic acid, forming 1,3-Dioxolane-4-propanoic acid, 2,2-dimethyl-. Subsequent oxidation could lead to the cleavage of the dioxolane ring.

Biotic Degradation Metabolites:

Microbial degradation would likely proceed through two main initial pathways:

Oxidation of the Aldehyde: The propanal side chain could be oxidized by microbial aldehyde dehydrogenases to form 1,3-Dioxolane-4-propanoic acid, 2,2-dimethyl-. This metabolite could then undergo further degradation, potentially involving the cleavage of the dioxolane ring.

Hydrolysis of the Acetal: Microorganisms may produce enzymes capable of hydrolyzing the acetal bond, leading to the same initial products as chemical hydrolysis: glyceraldehyde, acetone, and propanal. These smaller molecules are common metabolites in microbial central metabolism and would likely be further degraded to carbon dioxide and water. For example, propanal can be oxidized to propanoic acid and then enter central metabolic pathways. passmyexams.co.uk Methane-utilizing bacteria can oxidize propane to secondary alcohols like 2-propanol, which is then oxidized to acetone. nih.gov

The degradation of the glyceraldehyde moiety would proceed through glycolysis, a central metabolic pathway in most organisms.

Q & A

Q. What are the recommended analytical techniques for structural confirmation of 2,2-dimethyl-1,3-dioxolane-4-propanal and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and functional group integrity. For example, in the synthesis of 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propanol, ¹H NMR revealed characteristic splitting patterns for the dioxolane ring protons (~4.0–4.5 ppm) and methyl groups (~1.3 ppm) . Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for purity assessment, with retention indices calibrated against known standards.

Q. How can researchers safely handle 2,2-dimethyl-1,3-dioxolane derivatives in laboratory settings?

- Methodological Answer : Use nitrile gloves, sealed goggles, and fume hoods to avoid dermal/ocular exposure. Waste must be segregated into halogenated solvent containers and processed via licensed hazardous waste contractors due to potential environmental persistence. Experimental protocols for related dioxolane intermediates emphasize avoiding aqueous disposal to prevent hydrolysis byproduct formation .

Q. What synthetic routes are documented for preparing 2,2-dimethyl-1,3-dioxolane-4-propanal precursors?

- Methodological Answer : A common starting material is (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol, which undergoes oxidation with pyridinium chlorochromate (PCC) in dichloromethane to yield the corresponding aldehyde. Flash chromatography (hexane/ethyl acetate gradient) is used for purification, achieving >95% purity as verified by thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How do stereochemical configurations (R/S) impact the reactivity of 2,2-dimethyl-1,3-dioxolane derivatives in asymmetric synthesis?

- Methodological Answer : Enantiomeric purity is critical for chiral auxiliaries. For example, (S)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)-methylamine exhibits distinct reactivity in Schiff base formation compared to its (R)-counterpart, as shown by kinetic resolution studies using polarimetric monitoring. Chiral HPLC (e.g., Chiralpak AD-H column) with heptane/isopropanol eluents can resolve enantiomers, with retention times differing by 2–3 minutes .

Q. What computational strategies are suitable for modeling the electronic properties of 2,2-dimethyl-1,3-dioxolane derivatives?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For instance, calculations on 2,2-dimethyl-1,3-dioxolane-4-methanol show a HOMO localized on the dioxolane oxygen atoms, explaining its susceptibility to acid-catalyzed ring-opening reactions .

Q. How can researchers resolve contradictions in reported boiling points or spectral data for this compound?

- Methodological Answer : Discrepancies often arise from impurities or solvent traces. Cross-validate using multiple techniques: Differential Scanning Calorimetry (DSC) for melting/boiling points, and high-resolution MS (HRMS) for molecular ion confirmation. For example, a reported bp of 90°C at 10 mmHg aligns with distillation data only after rigorous drying (MgSO₄ or molecular sieves).

Key Physical and Spectral Data

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₆O₃ | |

| Boiling Point | 90°C (10 mmHg) | |

| ¹H NMR (CDCl₃) | δ 1.31 (s, 6H), δ 4.28 (m, 2H) | |

| Chiral HPLC Retention (R/S) | 8.2 min (R), 10.5 min (S) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.